molecular formula C21H25NaO5S B12288628 Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate

Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate

Cat. No.: B12288628
M. Wt: 412.5 g/mol
InChI Key: BLWWIWNVHHIBER-UHFFFAOYSA-M
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Description

Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene core, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of linear precursors under specific conditions, often using catalysts to facilitate the formation of the core structure.

    Introduction of Functional Groups: Ethyl and ethynyl groups are introduced through alkylation and acetylation reactions, respectively. These reactions require precise control of temperature and pH to ensure the correct positioning of the groups.

    Oxidation and Sulfation:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products

Scientific Research Applications

Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular functions, such as gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Etonogestrel: A synthetic progestogen with a similar core structure but different functional groups.

    Norethisterone: Another synthetic progestogen with a comparable structure and similar biological activities.

Uniqueness

Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfate group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25NaO5S

Molecular Weight

412.5 g/mol

IUPAC Name

sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate

InChI

InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

BLWWIWNVHHIBER-UHFFFAOYSA-M

Canonical SMILES

CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+]

Origin of Product

United States

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